molecular formula C21H27N3O2 B2650846 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034259-67-9

2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2650846
M. Wt: 353.466
InChI Key: BGRDLXQYZXGZMI-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known as BMA-155, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the acetamide family of compounds and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactivity

The compound's relevance in asymmetric synthesis and chemical reactivity is highlighted in studies exploring the synthesis of enantiomerically pure piperidines and their derivatives. For example, Micouin et al. (1994) discuss the synthesis of 3-substituted piperidines from lactam via diastereoselective substitution, yielding azido, amino, or benzyloxy products, indicating the compound's utility in producing optically pure derivatives (Micouin et al., 1994).

Antimicrobial and Antioxidant Properties

Research on antimicrobial and antioxidant properties of related compounds shows potential therapeutic applications. Mokhtari et al. (2013) demonstrated that certain derivatives exhibit significant antimicrobial activities against pathogenic bacteria and Candida species, as well as cytotoxic properties against cancer cell lines, suggesting the compound's role in developing new antimicrobial and anticancer agents (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

In the field of materials science, Yıldırım and Cetin (2008) explored the use of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. Their research indicates that these compounds, by virtue of their protective layer formation, can significantly reduce the corrosion rate of metals in acidic and oil media, highlighting a practical application in industrial corrosion prevention (Yıldırım & Cetin, 2008).

Neuropharmacological Applications

Furthermore, compounds with structural similarities have been evaluated for their neuropharmacological potential. Barbier et al. (2004) and Apodaca et al. (2003) discussed the development of diamine-based histamine H3 receptor antagonists, showing the potential of such compounds in treating sleep disorders and other neurological conditions. These studies underscore the compound's relevance in designing new therapeutic agents targeting the central nervous system (Barbier et al., 2004), (Apodaca et al., 2003).

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-13-20(7-10-22-17)24-11-8-18(9-12-24)14-23-21(25)16-26-15-19-5-3-2-4-6-19/h2-7,10,13,18H,8-9,11-12,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRDLXQYZXGZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide

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